2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, substituted with a 4-fluorophenyl group and a 4-phenylpiperazin-1-yl group, which contribute to its distinct chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-fluorophenyl and 4-phenylpiperazin-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, polar aprotic solvents (e.g., DMF)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic activity and potential in treating anxiety disorders.
Uniqueness
2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine stands out due to its unique combination of a pyrazolo[1,5-a]pyrazine core with fluorophenyl and phenylpiperazinyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research and applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5/c23-18-8-6-17(7-9-18)20-16-21-22(24-10-11-28(21)25-20)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGUEMHGQZLWCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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